molecular formula C11H20O2 B1582642 2-OCTYL ACRYLATE CAS No. 42928-85-8

2-OCTYL ACRYLATE

Cat. No. B1582642
Key on ui cas rn: 42928-85-8
M. Wt: 184.27 g/mol
InChI Key: PKCKEGFHGRMLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07385020B2

Procedure details

A mixture of 2-octanol (268.51 grams, 2.1 mol), AA (183.75 grams, 2.6 mol), p-toluenesulfonic acid monohydrate (5.00 grams, 26 mmol), toluene (250 grams) and phenothiazine (1.0 grams) was heated to reflux. Water was separated from the toluene/water azeotrope using a Dean Stark distillation trap. After six hours at reflux a total of 37 milliliters of water was collected in the trap. The reaction mixture was washed with 1 Molar aqueous sodium hydroxide (200 milliliters), then concentrated under reduced pressure. The remaining oil was distilled under reduced pressure (65-67° C. at 2 mmHg) to give the product as a colorless oil. (Yield: 248.6 grams)
Quantity
268.51 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[OH2:10].[C:11]1([CH3:21])C=CC(S(O)(=O)=O)=C[CH:12]=1.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>C1(C)C=CC=CC=1>[C:21]([O:9][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH3:1])(=[O:10])[CH:11]=[CH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
268.51 g
Type
reactant
Smiles
CC(CCCCCC)O
Name
Quantity
5 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
250 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
CUSTOM
Type
CUSTOM
Details
Water was separated from the toluene/water
DISTILLATION
Type
DISTILLATION
Details
a Dean Stark distillation trap
TEMPERATURE
Type
TEMPERATURE
Details
After six hours at reflux a total of 37 milliliters of water
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was collected in the trap
WASH
Type
WASH
Details
The reaction mixture was washed with 1 Molar aqueous sodium hydroxide (200 milliliters)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The remaining oil was distilled under reduced pressure (65-67° C. at 2 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC(C)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.